molecular formula C14H16N4O5S B4583234 2-methylpropyl N-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamate

2-methylpropyl N-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamate

Cat. No.: B4583234
M. Wt: 352.37 g/mol
InChI Key: JZDDKZPUVKUBDE-UHFFFAOYSA-N
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Description

2-methylpropyl N-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamate is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a nitrophenoxy group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl N-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamate typically involves a multi-step process. One common method includes the nucleophilic substitution reaction between 4-nitrophenyl chloroformate and a thiadiazole derivative. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran (THF) at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl N-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methylpropyl N-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and proteins, potentially inhibiting their activity. The thiadiazole ring may also play a role in binding to biological receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylpropyl N-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamate is unique due to its combination of a thiadiazole ring and a nitrophenoxy group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

2-methylpropyl N-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5S/c1-9(2)7-23-14(19)15-13-17-16-12(24-13)8-22-11-5-3-10(4-6-11)18(20)21/h3-6,9H,7-8H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDDKZPUVKUBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC1=NN=C(S1)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methylpropyl N-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamate

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